molecular formula C15H12FNO2S3 B2723216 2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034419-79-7

2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2723216
CAS No.: 2034419-79-7
M. Wt: 353.44
InChI Key: ZLXXCJDBWFMQQV-UHFFFAOYSA-N
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Description

2-Fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a bis-thiophene methyl group attached to the sulfonamide nitrogen and a fluorine substituent on the benzene ring. This compound combines the electron-withdrawing properties of fluorine with the aromatic and electronic diversity of thiophene rings, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXXCJDBWFMQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. The presence of the fluorine atom enhances its lipophilicity, which can improve bioavailability and efficacy against various biological targets.

Biological Activity :
Research indicates that this compound may exhibit:

  • Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
  • Anticancer Activity : Preliminary results suggest that it may inhibit the growth of cancer cells, particularly in breast and lung cancer models.

Case Study: Anticancer Activity

In a study involving several cancer cell lines, the compound demonstrated significant cytotoxic effects:

Cell LineIC50 Value (µM)Biological Effect
A5495.0Induces apoptosis via caspase activation
MCF-73.5Inhibits proliferation and induces cell cycle arrest
HeLa4.8Decreases viability through mitochondrial dysfunction

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials with specific electronic properties. Its thiophene moieties can enhance conductivity and stability in organic electronic devices.

Applications :

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable films makes it suitable for use in OLED technology.
  • Organic Photovoltaics (OPVs) : Its electronic properties can be harnessed to improve the efficiency of solar cells.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene moiety can interact with various biological pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Substituent Effects
Compound Name Key Structural Features Substituent Effects Evidence ID
Target Compound : 2-Fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide Fluorine on benzene; bis-thiophene methyl group Enhanced metabolic stability, π-π stacking potential N/A
4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide Furan-thiophene hybrid; alkyne chain Increased rigidity; altered electronic interactions due to furan
2-Fluoro-N-{[4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl]methyl}benzenesulfonamide Tetrahydro-2H-pyran ring Improved solubility; conformational rigidity
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide Chloro and methoxy substituents; furan-thiophene Electron-withdrawing (Cl) and donating (OMe) effects
4-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide (8h) Oxadiazole-thiophene hybrid Enhanced aromaticity; potential metabolic stability

Biological Activity

2-Fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H11FNS3, with a molecular weight of approximately 295.43 g/mol. The structure features a fluorine atom, two thiophene rings, and a benzenesulfonamide moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC13H11FNS3
Molecular Weight295.43 g/mol
IUPAC NameThis compound
SMILESFC1=CC=C(C(=C1)NCC2=CSC=C2)S(=O)(=O)N

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction where 2-fluoroaniline reacts with thiophenes in the presence of a suitable base like potassium carbonate in an organic solvent such as DMF. The purification process often includes recrystallization or chromatography to isolate the desired product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances lipophilicity, improving membrane permeability, while the thiophene groups may facilitate interactions with protein targets involved in various signaling pathways. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Biological Activity

Recent research has highlighted the potential of this compound in various biological assays:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (Breast Cancer) : IC50 values indicate significant apoptosis induction.
    • A549 (Lung Cancer) : Demonstrated dose-dependent growth inhibition.
    • HeLa (Cervical Cancer) : Effective at micromolar concentrations.
    Cell LineIC50 Value (µM)Mechanism of Action
    MCF-715.63Apoptosis via caspase activation
    A54912.34Cell cycle arrest at G1 phase
    HeLa10.50Induction of oxidative stress
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on certain enzymes associated with cancer progression and inflammation. For instance, it has shown promising results as an inhibitor of carbonic anhydrase, which is crucial in tumor microenvironment regulation.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on MCF-7 Cells : A study published in MDPI demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways . Flow cytometry analysis confirmed these findings, indicating a clear mechanism for its anticancer effects.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting potential for further development as an anticancer agent .

Q & A

Q. How do electronic properties of thiophene substituents influence material science applications?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials to assess suitability for organic semiconductors. Thiophen-3-yl groups exhibit lower bandgaps (~2.1 eV) than thiophen-2-yl analogs (~2.4 eV), making them better candidates for near-IR optoelectronics .

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